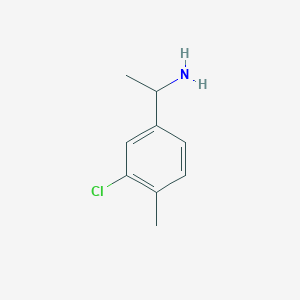

1-(3-Chloro-4-methylphenyl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIRSRKHNYYKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Amines in Synthetic Methodologies

Chiral amines are fundamental to modern synthetic chemistry, primarily due to their prevalence in biologically active molecules and their utility in asymmetric catalysis. These compounds are integral structural motifs in a vast number of natural products and pharmaceuticals. nih.gov It is estimated that chiral amine fragments are present in approximately 40-45% of small-molecule drugs, highlighting their importance in medicinal chemistry.

The utility of chiral amines extends beyond their incorporation as structural components. They are widely employed as resolving agents for racemic mixtures, as chiral auxiliaries to guide the stereochemical outcome of a reaction, and as ligands for metal catalysts in asymmetric synthesis. nih.gov The development of methodologies for the stereoselective synthesis of chiral amines—such as asymmetric hydrogenation, reductive amination, and hydroamination—remains an active and vital area of research, driven by the continuous demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries.

Contextualization of 1 3 Chloro 4 Methylphenyl Ethan 1 Amine As a Stereogenic Building Block

1-(3-Chloro-4-methylphenyl)ethan-1-amine is a chiral primary amine belonging to the arylethylamine class of compounds. Its molecular structure features a stereocenter at the carbon atom adjacent to the amino group and the substituted phenyl ring. This inherent chirality makes it a valuable stereogenic building block, a molecule that can be incorporated into a larger structure to introduce a specific, controlled three-dimensional arrangement of atoms. The presence of chloro and methyl substituents on the aromatic ring also provides sites for further chemical modification, enhancing its synthetic versatility.

The synthesis of this compound can be achieved through established chemical transformations. A common route involves the reaction of 3-chloro-4-methylbenzaldehyde (B1590390) with nitromethane (B149229), followed by a reduction step to convert the nitro group to the primary amine. For the creation of enantiomerically pure forms, such as (R)-1-(3-chloro-4-methylphenyl)ethanamine or (S)-1-(3-chloro-4-methylphenyl)ethanamine, asymmetric synthesis methods employing chiral catalysts or biocatalysts can be integrated into the synthetic sequence. americanelements.com

While its structural features position it as a useful intermediate for introducing a specific stereogenic center in the synthesis of complex target molecules, detailed research findings on its specific applications in the synthesis of named pharmaceutical compounds are not extensively documented in publicly available literature. However, its role can be inferred from the broad utility of chiral arylethylamines in drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 105321-42-4 |

| Molecular Formula | C₉H₁₂ClN |

| Molecular Weight | 169.65 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation

The asymmetric reduction of 3-chloro-4-methylacetophenone to 1-(3-Chloro-4-methylphenyl)ethan-1-amine is a well-established transformation, often employing chiral catalysts to control the stereochemical outcome. The elucidation of the reaction mechanism is crucial for optimizing reaction conditions and designing more effective catalysts.

The stereochemical outcome of the asymmetric reduction of 3-chloro-4-methylacetophenone is determined at the transition state of the hydride transfer step. Computational studies, particularly quantum mechanical calculations, have been instrumental in modeling these transient structures. For instance, in reductions catalyzed by oxazaborolidines, the ketone coordinates to the boron atom of the catalyst, and the hydride is delivered from a borane-amine complex. The chair-like six-membered transition state model is widely accepted, where the steric and electronic properties of the substituents on both the ketone and the catalyst dictate the facial selectivity. rsc.orgwikipedia.org

The analysis of competing transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer, allows for the prediction of the major product. The energy difference between these diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product. Lowering the energy of the desired transition state relative to the undesired one is the key to achieving high enantioselectivity. unipi.it

| Factor | Description | Impact on Stereoselectivity |

|---|---|---|

| Steric Hindrance | Repulsive interactions between bulky groups on the catalyst and the substrate. | The transition state with minimized steric clash is favored, leading to the preferential formation of one enantiomer. |

| Electronic Effects | Attractive or repulsive interactions based on the electronic nature of substituents. | Can influence the orientation of the substrate in the catalyst's active site, thereby directing the stereochemical outcome. |

| Non-covalent Interactions | Hydrogen bonding, π-π stacking, and van der Waals forces between the catalyst and substrate. | These interactions can stabilize one transition state over the other, enhancing enantioselectivity. nih.govacs.org |

The precise nature of the interactions between the chiral catalyst and 3-chloro-4-methylacetophenone is fundamental to achieving high stereoselectivity. The catalyst creates a chiral environment that forces the ketone to approach in a specific orientation, exposing one of its prochiral faces to the hydride source.

In the case of ruthenium-based catalysts, such as those derived from chiral diamine and phosphine (B1218219) ligands, the mechanism often involves a metal-ligand bifunctional catalysis. The amine ligand can act as a proton donor, while the ruthenium hydride species delivers the hydride. researchgate.net The intricate network of non-covalent interactions, including hydrogen bonds and CH-π interactions, between the catalyst and the substrate in the transition state is crucial for stabilizing the favored pathway. researchgate.net The rigidity of the catalyst's chiral backbone is also a significant factor, as it pre-organizes the catalytic site for effective stereochemical communication. unipi.it

Computational Chemistry Applications

Computational chemistry has emerged as a powerful tool for investigating the mechanistic details of asymmetric reactions and for the rational design of new and improved catalysts.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and geometry of molecules. In the context of the synthesis of this compound, DFT can be employed to investigate the conformational preferences of the catalyst-substrate complex. By calculating the energies of different possible conformations, the most stable arrangement can be identified. This information is critical, as the pre-organization of the reactants in a low-energy ground state can significantly influence the energy of the subsequent transition state. researchgate.net DFT calculations can also provide insights into the electronic properties of the catalyst and substrate, helping to rationalize the observed reactivity and selectivity. researchgate.net

A major goal of computational studies in asymmetric catalysis is the accurate prediction of enantiomeric excess (ee). By calculating the free energy difference (ΔΔG‡) between the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric ratio can be predicted using the following equation:

ee (%) = 100 * (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1)

Where R is the gas constant and T is the temperature. Achieving high accuracy in these predictions is challenging and requires high-level computational methods and careful consideration of all contributing factors, including conformational flexibility and solvent effects. rsc.org Machine learning models are also being developed to predict enantioselectivity based on descriptors derived from the structures of the catalyst and substrate, offering a potentially faster screening method for new catalyst designs. qu.edu.qa

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of ground state and transition state structures and energies. | Conformational preferences, electronic properties, reaction barriers, and prediction of stereoselectivity. researchgate.net |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time. | Conformational flexibility, solvent effects, and identification of reactive intermediates. nih.govmdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combination of high-level QM for the reactive center and lower-level MM for the surroundings. | Accurate modeling of large catalytic systems, including enzyme-catalyzed reactions. |

| Machine Learning (ML) | Development of predictive models based on existing data. | Rapid screening of potential catalysts and prediction of enantiomeric excess. qu.edu.qa |

Chiroptical Properties from Theoretical Perspectives

Theoretical and computational methods have become indispensable tools for elucidating the chiroptical properties of chiral molecules such as this compound. These approaches, particularly those based on quantum mechanics, allow for the prediction and interpretation of Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectra. Such in silico investigations provide valuable insights into the relationship between a molecule's three-dimensional structure and its interaction with polarized light, which is often crucial for determining its absolute configuration.

Methodologies like Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to simulate chiroptical spectra. nih.govresearchgate.net These calculations can predict the electronic transitions that give rise to CD signals and the wavelength-dependent change in optical rotation (ORD). nih.gov The accuracy of these predictions is highly dependent on the chosen computational parameters, such as the functional and basis set. scispace.com For molecules with conformational flexibility, a thorough conformational analysis is necessary, and the final predicted spectrum is often a Boltzmann-weighted average of the spectra of the most stable conformers. researchgate.net

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.comlibretexts.org Theoretical simulations of CD spectra, typically using TD-DFT, can provide a detailed picture of the electronic transitions responsible for the observed CD signals. nih.govscispace.com

The simulation process begins with the optimization of the molecule's ground-state geometry. For a molecule like this compound, this would involve finding the most stable arrangement of its atoms. Subsequently, the excitation energies and rotatory strengths of the lowest-lying electronic transitions are calculated. The rotatory strength, a signed quantity, determines the intensity and sign (positive or negative) of a CD band.

A simulated CD spectrum is then generated by plotting the calculated rotatory strengths against the corresponding excitation wavelengths. Each transition is typically broadened using a Gaussian or Lorentzian function to mimic the appearance of an experimental spectrum. The resulting theoretical spectrum can then be compared with experimental data to assign the absolute configuration of the chiral center.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a TD-DFT calculation for the (S)-enantiomer of this compound.

| Excited State | Excitation Wavelength (nm) | Excitation Energy (eV) | Rotatory Strength (R) in 10-40 cgs units |

|---|---|---|---|

| 1 | 275.8 | 4.49 | +15.2 |

| 2 | 268.3 | 4.62 | -8.9 |

| 3 | 245.1 | 5.06 | +25.6 |

| 4 | 220.5 | 5.62 | -32.1 |

| 5 | 205.7 | 6.03 | +18.4 |

Optical Rotatory Dispersion (ORD) is the phenomenon where the optical rotation of a chiral substance varies with the wavelength of light. creative-biostructure.com Theoretical predictions of ORD are valuable for correlating the molecular structure with the sign and magnitude of its optical rotation at specific wavelengths, most commonly the sodium D-line (589 nm).

Computational methods, again primarily TD-DFT, can be used to calculate the specific rotation at various wavelengths. nih.gov This is achieved by calculating the frequency-dependent electric dipole-magnetic dipole polarizability tensor. The accuracy of these predictions can be sensitive to the choice of computational level and basis set, with diffuse functions often being important for reliable results. vt.edu

A theoretical ORD curve can be generated by plotting the calculated specific rotation against wavelength. This curve will show characteristic changes, known as Cotton effects, in the regions of electronic absorption. bhu.ac.in The sign of the Cotton effect is related to the stereochemistry of the molecule. Comparing the predicted ORD curve with an experimental one can be a powerful method for assigning the absolute configuration.

The following table provides illustrative data for a predicted ORD spectrum for the (S)-enantiomer of this compound, showcasing the change in specific rotation with wavelength.

| Wavelength (nm) | Predicted Specific Rotation [α] (deg) |

|---|---|

| 589 (Na D-line) | +45.8 |

| 578 | +48.2 |

| 546 | +56.7 |

| 436 | +110.5 |

| 405 | +145.3 |

| 365 | +220.1 |

Applications of 1 3 Chloro 4 Methylphenyl Ethan 1 Amine As a Chiral Building Block

Precursor in Complex Molecule Synthesis

As a chiral precursor, 1-(3-chloro-4-methylphenyl)ethan-1-amine is instrumental in constructing enantiomerically pure complex molecules. The amine group provides a reactive site for a multitude of chemical transformations, allowing for its incorporation into larger, more intricate structures while maintaining stereochemical integrity.

The primary amine functionality of this compound readily undergoes reaction with carboxylic acids and their derivatives, such as acyl chlorides or acid anhydrides, to form chiral amides. This reaction is a fundamental method for creating peptide bonds and other amide-containing structures. The resulting amides retain the stereochemistry of the original amine, making this a crucial step in the asymmetric synthesis of bioactive compounds.

Similarly, the amine can react with chloroformates or other carbonyl sources to produce chiral carbamates. Carbamates are key functional groups in many pharmaceutical agents and also serve as important protecting groups for amines in multi-step synthetic sequences. The ability to form these derivatives stereoselectively is essential for developing single-enantiomer drugs.

Chiral amines are fundamental starting materials for the synthesis of nitrogen-containing heterocyclic compounds. This compound can be used to introduce a chiral side chain into various heterocyclic cores. Through condensation and cyclization reactions with appropriate bifunctional reagents, it can be integrated into ring systems such as pyridines, pyrimidines, or pyrroles. These heterocyclic structures are ubiquitous in medicinal chemistry, and the specific stereochemistry conferred by the chiral amine can be critical for biological activity and target specificity.

Beyond simple derivatives, this compound is a starting point for the synthesis of more advanced, chirally pure intermediates. These intermediates may contain multiple stereocenters and complex functionalities, designed for the efficient assembly of sophisticated target molecules. The strategic modification of the amine, often in concert with reactions on the substituted phenyl ring, allows chemists to build molecular complexity in a controlled and predictable manner, ensuring the final product has the desired three-dimensional structure.

Ligand and Catalyst Development

The utility of chiral molecules extends to the field of asymmetric catalysis, where they can act as ligands that influence the stereochemical outcome of a chemical reaction.

This compound can be chemically modified to create novel chiral ligands for transition metal catalysts. By reacting the amine with molecules containing other donor atoms (like phosphorus, sulfur, or oxygen), polydentate ligands can be synthesized. For example, conversion to a phosphine-amine (P,N) ligand can be achieved through reaction with a suitable chlorophosphine. The stereocenter adjacent to the nitrogen atom in these ligands can create a chiral environment around a metal center, which is the basis for enantioselective catalysis.

| Ligand Type | Potential Derivatization Reaction | Coordinating Atoms |

| Amine-phosphine | Reaction with R₂PCl | N, P |

| Schiff Base | Condensation with a chiral aldehyde | N, O |

| Bis(oxazoline) | Multi-step synthesis involving the amine | N, N |

Once synthesized, ligands derived from this compound can be complexed with various transition metals (such as rhodium, iridium, palladium, or ruthenium) to form asymmetric catalysts. These catalysts are then evaluated in a range of stereoselective transformations, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The performance of the catalyst, typically measured by the enantiomeric excess (ee) of the product, depends heavily on the structure of the chiral ligand. The specific steric and electronic properties of the 3-chloro-4-methylphenyl group can influence the catalyst's activity and selectivity, potentially offering advantages over existing ligand systems in certain applications. The goal is to develop highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds.

Structure-Activity Relationships in Ligand Design

The this compound scaffold serves as a valuable starting point for developing chiral ligands, which are crucial for interacting with biological targets like receptors and enzymes. The principles of structure-activity relationships (SAR) help chemists systematically modify a lead compound to optimize its binding affinity and efficacy. For phenylethylamine derivatives, which are known to interact with various receptors such as serotonin (B10506) and dopamine (B1211576) transporters, specific substitutions on the phenyl ring and the ethylamine (B1201723) side chain are known to significantly influence biological activity. nih.govbiomolther.orgbiomolther.orgnih.gov

The structure of this compound offers several points for modification to explore the SAR. Key modifications would include altering the substituents on the aromatic ring, changing the group at the alpha-position to the amine, and N-alkylation or N-acylation of the amine group itself.

Key Observations from Analogous Phenylethylamine Scaffolds:

Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring are critical determinants of receptor binding affinity and selectivity. Studies on related phenylethylamines have shown that the presence of halogen and small alkyl groups can be favorable for activity. biomolther.orgnih.gov For instance, alkyl or halogen groups at the para position of the phenyl ring have been shown to have a positive effect on binding affinity to the 5-HT2A serotonin receptor. biomolther.orgnih.gov In the case of this compound, the existing 3-chloro and 4-methyl groups already define a specific electronic and steric profile that can be compared against other substitution patterns to build a SAR profile.

Amine Group Modification: The primary amine group is a key interaction point, often forming hydrogen bonds or salt bridges with amino acid residues in a protein's binding pocket. Modification of this group, for example, through the addition of different alkyl or aryl groups, can significantly alter a ligand's affinity and functional activity (agonist vs. antagonist).

Stereochemistry: The chirality of the α-methyl group is paramount. Biological systems are inherently chiral, and thus enantiomers of a ligand often exhibit vastly different potencies and effects. The (R)- and (S)-enantiomers of a phenylethylamine derivative can have differential binding affinities and functional activities at a given receptor. biomolther.org

The systematic modification of this building block allows for the generation of a compound library to screen for biological activity. The findings can be compiled into a SAR table to guide further ligand optimization.

Illustrative SAR Table for Hypothetical Ligand Derivatives

This table illustrates how SAR data for a series of ligands based on the this compound scaffold might be presented. The activity data is hypothetical and serves only as an example.

| Derivative | R1 (Ring Position) | R2 (Amine Substitution) | Relative Binding Affinity |

| Parent Compound | 3-Cl, 4-Me | -H | 1.0 |

| Analog 1 | 3-Cl, 4-Et | -H | 1.2 |

| Analog 2 | 3-F, 4-Me | -H | 0.8 |

| Analog 3 | 3-Cl, 4-Me | -CH₃ | 1.5 |

| Analog 4 | 3-Cl, 4-Me | -CH₂Ph | 2.1 |

Material Science Applications (excluding clinical)

The chirality inherent in this compound makes it a prospective component for the development of advanced materials. Chiral molecules are essential in creating materials with unique optical and electronic properties. nih.gov While direct applications of this specific compound are not widely documented, its structural similarity to 1-phenylethylamine (B125046), a well-known chiral inducer, points to its potential in these areas. walisongo.ac.idmdpi.com

Chiral Liquid Crystals and Polymer Synthesis

Chiral Liquid Crystals: Chiral liquid crystals, particularly cholesteric (or chiral nematic) phases, are known for their ability to selectively reflect circularly polarized light. This property is achieved by doping an achiral nematic liquid crystal host with a small amount of a chiral molecule (a chiral dopant). walisongo.ac.id The chiral dopant induces a helical twist in the nematic phase. The parent compound, 1-phenylethylamine, can be used to synthesize chiral imines that act as effective dopants. walisongo.ac.id

Given its structure as a substituted 1-phenylethylamine, this compound could be used to synthesize novel chiral dopants. The presence of the chloro and methyl groups would influence the dopant's solubility in the liquid crystal host and its helical twisting power (HTP), which is a measure of its efficiency in inducing a helical structure. These substitutions could allow for fine-tuning of the liquid crystal's optical properties, such as the wavelength of reflected light.

Polymer Synthesis: Optically active polymers can be synthesized by using chiral monomers. cmu.eduresearchgate.net Polyamines prepared by the polycondensation of chiral amines like 1-phenylethylamine or 1-cyclohexylethylamine with dihalides have been reported. researchgate.net These chiral polymers can form higher-ordered structures and have potential applications in chiral chromatography and as gas permeation membranes. researchgate.net

This compound could serve as a monomer in polycondensation or other polymerization reactions to create novel chiral polymers. The specific substituents on the phenyl ring would affect the polymer's physical properties, such as its glass transition temperature, thermal stability, and solubility in various solvents. These polymers could be investigated for applications in chiral separations or as specialized coatings.

Optical Materials Research and Development

Materials capable of interacting with polarized light are crucial for many modern optical technologies. The development of materials from chiral building blocks like this compound is a promising route to such advanced optical materials. nih.gov

The helical structures found in chiral liquid crystals and some chiral polymers give rise to unique chiroptical properties. These materials can be used to create components like circular polarizers or optical filters. For example, a cholesteric liquid crystal film doped with a derivative of our target compound could be designed to reflect a specific wavelength of left- or right-circularly polarized light.

Furthermore, chiral polymers can be used as asymmetric catalysts or in chiral recognition sensors. rsc.orgnih.gov A polymer incorporating the this compound unit could potentially be used to create a chiral stationary phase for high-performance liquid chromatography (HPLC) to separate enantiomers. The specific interactions afforded by the chloro and methyl substituents might offer unique selectivity for certain classes of molecules.

Analytical and Spectroscopic Characterization Methodologies Excluding Basic Identification

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone for determining the enantiomeric excess (e.e.) of a chiral substance. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to their separation.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of chiral amines. The selection of an appropriate Chiral Stationary Phase (CSP) is critical for achieving successful resolution. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high chiral recognition capabilities for a wide range of racemic compounds. nih.govwindows.net

A particularly relevant CSP for the analysis of substituted phenylethylamines is Cellulose tris(3-chloro-4-methylphenylcarbamate) . nih.govwindows.netnih.gov This CSP, available commercially under various trade names, utilizes the specific stereochemical arrangement of the derivatized cellulose backbone to create chiral pockets. The enantiomers of an analyte like 1-(3-Chloro-4-methylphenyl)ethan-1-amine interact with this stationary phase through a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions. The subtle differences in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP lead to different retention times, allowing for their separation and quantification.

The separation efficiency is highly dependent on the mobile phase composition. Typical mobile phases for this type of CSP include mixtures of alkanes (like hexane) and alcohols (like ethanol (B145695) or isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape and reduce tailing. nih.gov Polar organic modes, using solvents like acetonitrile (B52724) and methanol, have also proven effective. nih.gov

A practical application of chiral analysis is demonstrated in the resolution of this compound hydrochloride. In this process, diastereomeric salt crystallization is employed using a chiral resolving agent such as (‒)-O,O'-dibenzoyl-L-tartaric acid. The enantiomeric purity of the resulting crystallized salt is then confirmed by chiral HPLC to be greater than 99.5%. evitachem.com

Table 1: Representative HPLC Conditions for Chiral Amine Separation on a Polysaccharide-Based CSP

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3-chloro-4-methylphenylcarbamate) CSP |

| Mobile Phase | Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

This table represents typical starting conditions; optimization is often required for specific analytes.

Gas Chromatography (GC) on chiral columns offers a high-resolution alternative for assessing the enantiomeric purity of volatile amines. For compounds like this compound, direct analysis is often challenging due to the polar nature of the amine group, which can lead to poor peak shape and interaction with the column material. Therefore, a derivatization step is typically required to convert the amine into a less polar, more volatile derivative. researchgate.net

A common derivatization agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the primary amine to form a stable trifluoroacetyl (TFA) derivative. wiley.com These derivatives are well-suited for separation on cyclodextrin-based chiral stationary phases. gcms.cz Modified cyclodextrins, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, are frequently used as CSPs in capillary GC columns. wiley.com

The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the derivatized enantiomers and the chiral cyclodextrin (B1172386) cavity. The fit and stability of these complexes differ for each enantiomer, resulting in different retention times. chromatographyonline.com Studies on various ring-substituted 1-phenylethylamines have shown that the nature and position of the substituents (e.g., chloro and methyl groups) significantly influence the enantioseparation by affecting the thermodynamics of the interaction with the stationary phase. wiley.com The analysis is typically carried out under isothermal conditions, and the separation can often be enhanced by optimizing the column temperature. wiley.com

Table 2: Typical GC Parameters for Enantioseparation of Derivatized Phenylalkylamines

| Parameter | Condition |

|---|---|

| Derivatization | Trifluoroacetyl (TFA) derivative |

| Column | Capillary column with a modified β-cyclodextrin CSP |

| Carrier Gas | Hydrogen or Helium |

| Temperature Program | Isothermal (e.g., 90-190 °C) |

| Detector | Flame Ionization Detector (FID) |

Specific conditions, particularly temperature, must be optimized to achieve baseline separation for the target compound.

Spectroscopic Techniques for Stereochemical Elucidation

While chromatography excels at separation and quantification, spectroscopic methods are indispensable for elucidating the absolute stereochemistry of a chiral center.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of a chiral amine, although not directly. Enantiomers are indistinguishable in a standard achiral NMR environment. However, by reacting the racemic amine with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. nih.gov These diastereomers have distinct physical properties and, crucially, are no longer spectroscopically identical. nih.gov

Common CDAs for primary amines include Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), its acid chloride, or other chiral carboxylic acids. The reaction forms a covalent amide bond, creating two diastereomeric amides. In the ¹H or ¹⁹F NMR spectrum of this mixture, at least one set of corresponding protons or fluorine atoms in the two diastereomers will resonate at slightly different chemical shifts. nih.govresearchgate.net The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the original amine sample.

Alternatively, chiral solvating agents (CSAs) can be used. These agents, such as chiral macrocycles, form non-covalent diastereomeric complexes with the amine enantiomers. nih.govunipi.it This association leads to differential shielding of the amine's protons, causing chemical shift non-equivalence and allowing for the determination of the enantiomeric ratio. The selection of the appropriate CDA or CSA and solvent is critical for achieving baseline resolution of the diastereotopic signals.

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images—equal in intensity but opposite in sign. researchgate.netsoton.ac.uk This property makes VCD a definitive method for determining the absolute configuration of chiral molecules in solution, without the need for crystallization or derivatization. researchgate.net

The assignment of the absolute configuration of a molecule like this compound using VCD involves a synergy between experimental measurement and theoretical calculation. schrodinger.com The process is as follows:

The experimental VCD spectrum of one enantiomer is measured.

The three-dimensional structure of one enantiomer (e.g., the (R)-enantiomer) is modeled, and its low-energy conformations are identified.

Ab initio quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for that specific absolute configuration. nih.gov

The experimental spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the measured sample is that of the calculated model. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. researchgate.netsoton.ac.uk

This technique is particularly valuable for chiral molecules that are oils or are otherwise difficult to crystallize. researchgate.net

X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule. The method requires a single, high-quality crystal. Since enantiomers crystallize in identical but mirror-image crystal lattices (unless spontaneous resolution occurs), direct crystallization of a racemate does not allow for separation or absolute configuration assignment.

The most common approach for chiral amines is classical resolution via the formation of diastereomeric salts. onyxipca.com This involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. rsc.org For this compound, a suitable resolving agent is a derivative of tartaric acid, such as (–)-O,O'-dibenzoyl-L-tartaric acid. evitachem.com

The reaction produces a pair of diastereomeric salts:

(R)-Amine • (L)-Acid

(S)-Amine • (L)-Acid

These diastereomers possess different physical properties, including solubility. rsc.org By carefully selecting the solvent system (e.g., ethanol/water mixtures), one diastereomer can be selectively crystallized while the other remains in solution. evitachem.comonyxipca.com After isolation, the single crystal of the diastereomeric salt is analyzed by X-ray diffraction. Because the absolute configuration of the chiral resolving agent is already known, the analysis of the crystal structure allows for the unequivocal assignment of the absolute configuration of the amine cation. evitachem.com

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| (–)-O,O'-dibenzoyl-L-tartaric acid |

| Diethylamine |

| Trifluoroacetic anhydride |

| (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid |

Polarimetry for Optical Rotation Measurement

Due to the presence of a chiral center at the first carbon of the ethyl group, this compound exists as a pair of enantiomers. Polarimetry is a critical analytical technique used to differentiate and characterize these stereoisomers based on their ability to rotate the plane of polarized light. The direction and magnitude of this rotation are unique to each enantiomer and are fundamental parameters in their stereochemical analysis.

The specific rotation, denoted as [α], is a characteristic physical property of a chiral compound. It is determined by measuring the observed optical rotation (α) and normalizing it for concentration (c) and path length (l). The measurement is typically performed at a specific temperature (T) and wavelength (λ), most commonly the sodium D-line (589 nm).

For the enantiomers of this compound, the expected relationship would be that the (R)-enantiomer and the (S)-enantiomer would rotate the plane of polarized light by an equal magnitude but in opposite directions. For instance, if the (S)-enantiomer has a negative (levorotatory) specific rotation, the (R)-enantiomer would exhibit a positive (dextrorotatory) specific rotation of the same numerical value under identical measurement conditions.

The following interactive data table illustrates how such research findings would be presented. Note: The values in this table are hypothetical examples to demonstrate the format, as specific experimental data for this compound could not be located in the reviewed literature.

Table 1: Hypothetical Optical Rotation Data for this compound Enantiomers

| Enantiomer | Specific Rotation [α] | Wavelength (λ) | Temperature (T) | Concentration (c) | Solvent |

| (R)-1-(3-Chloro-4-methylphenyl)ethan-1-amine | Value not available | Not available | Not available | Not available | Not available |

| (S)-1-(3-Chloro-4-methylphenyl)ethan-1-amine | Value not available | Not available | Not available | Not available | Not available |

In a research context, the determination of these values is crucial for confirming the enantiomeric purity of a synthesized or resolved sample. The magnitude of the measured specific rotation is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 of both enantiomers) would exhibit no optical rotation.

Future Directions and Emerging Research Avenues

Development of Novel Enantioselective Methodologies

The production of single-enantiomer chiral amines is of paramount importance, as different enantiomers of a molecule can exhibit vastly different biological activities. thieme-connect.com Future research will undoubtedly focus on the development of novel and more efficient enantioselective methodologies for the synthesis of 1-(3-Chloro-4-methylphenyl)ethan-1-amine. A primary route to this amine is the asymmetric reduction of the corresponding prochiral ketone, 3'-Chloro-4'-methylacetophenone.

Biocatalysis stands out as a particularly promising area. The use of whole-cell biocatalysts or isolated enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers the potential for high enantioselectivity under mild and environmentally benign conditions. nih.gov Research into screening new microbial sources and protein engineering to enhance the substrate scope, activity, and stereoselectivity of these enzymes for the specific reduction of 3'-Chloro-4'-methylacetophenone will be a key focus. For instance, studies on various substituted acetophenones have demonstrated the feasibility of achieving high enantiomeric excess (ee) and yields using plant-based biocatalysts. nih.gov

| Biocatalyst Type | Substrate Example | Enantiomeric Excess (ee) | Yield | Reference |

| Plant Tissue | 4'-Chloroacetophenone | >98% | ~80% | nih.gov |

| Engineered Ketoreductase | 2-chloro-1-(3,4-difluorophenyl)ethanone | >99% | High | researchgate.net |

| Rhodotorula mucilaginosa | Acetophenone (B1666503) | High | High | researchgate.net |

This table presents data for analogous acetophenone reductions to illustrate the potential of biocatalysis.

Exploration of Alternative Catalytic Systems

Beyond biocatalysis, the exploration of novel chemocatalytic systems for the asymmetric synthesis of this compound is a vibrant area of research. Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful techniques for the enantioselective reduction of ketones. core.ac.ukacs.org Future work will likely involve the design and synthesis of new chiral ligands and metal complexes (e.g., based on Ruthenium, Rhodium, Iridium) to achieve higher catalytic efficiency and enantioselectivity for 3'-Chloro-4'-methylacetophenone. mdpi.com

The development of catalysts based on earth-abundant and less toxic metals is a growing trend in sustainable chemistry. researchgate.net Research into iron- or manganese-based catalysts for the asymmetric reduction of ketones, including 3'-Chloro-4'-methylacetophenone, could provide more economical and environmentally friendly alternatives to precious metal catalysts.

Furthermore, the use of amine transaminases (ATAs) represents another powerful biocatalytic approach. These enzymes can directly convert a ketone to a chiral amine with high enantioselectivity, using an amino donor. rsc.org The development of robust and stable immobilized transaminases will be crucial for their industrial application in the synthesis of compounds like this compound.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes. hims-biocat.eu The integration of the synthesis of this compound with continuous flow technology offers significant advantages in terms of safety, efficiency, scalability, and sustainability. chemistryviews.orgnih.gov

Future research will focus on developing continuous flow processes for the enantioselective reduction of 3'-Chloro-4'-methylacetophenone. This could involve the use of packed-bed reactors containing immobilized enzymes or heterogeneous chemocatalysts. researchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. acs.org Moreover, continuous processes can facilitate easier product purification and catalyst recycling, reducing waste and operational costs. mdpi.com The development of multi-step continuous flow systems that integrate the synthesis of the chiral amine with subsequent reaction steps is also a promising avenue. rsc.org

Advanced Computational Modeling for Reaction Prediction

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. thieme-connect.com Advanced computational modeling can provide deep insights into reaction mechanisms and the origins of enantioselectivity, guiding the rational design of new catalysts and reaction conditions. acs.org

For the synthesis of this compound, computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the transition states of the asymmetric reduction of 3'-Chloro-4'-methylacetophenone with different catalysts. acs.org This can help in understanding the key catalyst-substrate interactions that govern stereocontrol.

Furthermore, the application of machine learning and artificial intelligence is an emerging trend for predicting the outcome of asymmetric reactions. chinesechemsoc.orgthieme-connect.com By training models on large datasets of catalytic reactions, it may become possible to predict the enantioselectivity of a given catalyst for the reduction of 3'-Chloro-4'-methylacetophenone with high accuracy, thereby accelerating the discovery of optimal reaction conditions. nih.govrsc.org

Expansion into New Material Science Applications

While the primary applications of this compound and its derivatives are in the life sciences, there is potential for their use in material science. The phenylethylamine scaffold is a versatile structural motif. wikipedia.orgnih.gov Future research could explore the incorporation of this chiral amine into novel polymers, liquid crystals, or functional materials.

For instance, the chiral nature of the molecule could be exploited to create materials with specific optical properties. The presence of the chloro and methyl substituents on the aromatic ring allows for further functionalization, opening up possibilities for creating a diverse range of derivatives with tailored properties for applications in areas such as chiral recognition, asymmetric catalysis, or as components of advanced materials. While this area is currently underexplored for this specific compound, the broader field of functional organic materials provides a strong rationale for investigating these possibilities. sciensage.info

Q & A

Q. What are the common synthetic routes for 1-(3-chloro-4-methylphenyl)ethan-1-amine, and how can purity be optimized?

The synthesis typically involves halogenation and amination steps. A scalable approach includes nitration of 4-methylbenzene derivatives followed by chlorination at the 3-position. Subsequent reduction of the nitro group or reductive amination yields the primary amine. Continuous flow reactors can enhance yield (up to 85%) and purity (>98%) by minimizing side reactions like over-chlorination or oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI+ for [M+H]+ at m/z 170.06) .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : 1H NMR (DMSO-d6) shows aromatic protons (δ 7.2–7.4 ppm, doublet for chloro-substituted phenyl) and ethanamine protons (δ 2.8–3.1 ppm for NH2, δ 1.3–1.5 ppm for CH3). 13C NMR confirms the methyl (δ 20.5 ppm) and chloro-substituted carbons (δ 128–135 ppm) .

- X-ray crystallography : Use SHELX or WinGX for structure refinement. Key parameters include C–Cl bond length (~1.74 Å) and dihedral angles between the aromatic ring and ethanamine chain (<30°), indicating minimal steric hindrance .

Q. What preliminary assays assess the compound’s biological activity in neurotransmitter systems?

In vitro receptor binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) are standard. For example, competitive binding with [3H]-LSD (5-HT2A receptor) or [3H]-SCH23390 (D1 receptor) at 10 nM–10 μM concentrations. IC50 values <1 μM suggest high affinity, while dose-response curves (log[inhibitor] vs. normalized response) validate specificity .

Advanced Research Questions

Q. How can computational modeling predict electronic properties and receptor interactions?

Density-functional theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps. The chloro and methyl groups increase lipophilicity (clogP ~2.1), enhancing blood-brain barrier permeability. Molecular docking (AutoDock Vina) into GPCRs (e.g., 5-HT2A PDB: 6A94) identifies key interactions: NH2 forms hydrogen bonds with Asp155, while the chloro group stabilizes hydrophobic pockets .

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Mitigation strategies:

- Reproducibility checks : Compare IC50 values across multiple labs using standardized protocols (e.g., CEREP Panels).

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., oxidized amine derivatives) that may interfere with assays .

- Orthogonal assays : Pair radioligand binding with functional assays (cAMP accumulation or calcium flux) to confirm target engagement .

Q. What strategies optimize enantioselective synthesis for chiral derivatives?

Chiral resolution via HPLC (Chiralpak IA column, hexane/isopropanol) or enzymatic kinetic resolution (Candida antarctica lipase B) achieves >90% ee. Asymmetric hydrogenation (Ru-BINAP catalysts) of ketone precursors (e.g., 3-chloro-4-methylacetophenone) yields (R)- or (S)-enantiomers. Stereochemical effects on bioactivity (e.g., 10-fold difference in D2 receptor affinity) require circular dichroism (CD) and chiral shift NMR (Eu(hfc)3) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.